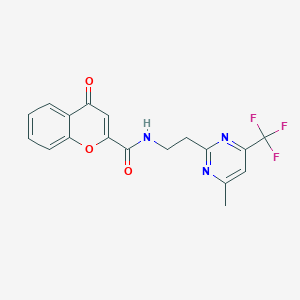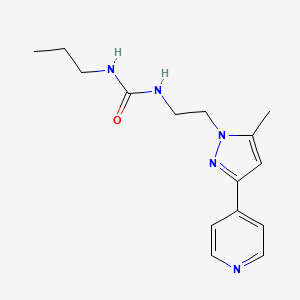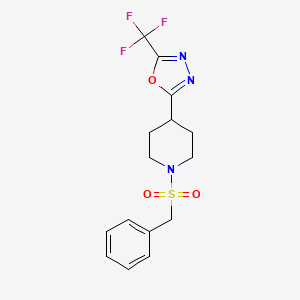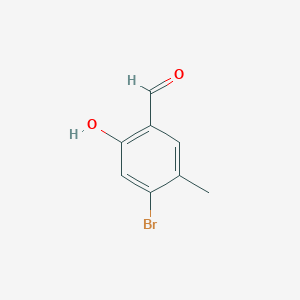
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-aminopyrimidine derivatives were prepared from acyclic starting materials, benzylidene acetones and ammonium thiocyanates, via 5 steps, including ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and formation of guanidines with suitable amines .Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The pyrimidine ring is substituted at the 4th position by a methyl group and at the 6th position by a trifluoromethyl group .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
A study by Ghashang et al. (2013) demonstrated the synthesis of substituted chromeno[2,3-d]pyrimidinone derivatives using pentafluorophenylammonium triflate as a catalyst. This method was noted for its high yields, cleaner reaction, and greener conditions. The synthesized compounds exhibited in vitro antimicrobial activity against various bacterial and fungal strains, showcasing their potential as antimicrobial agents (Ghashang, Mansoor, & Aswin, 2013).
Catalytic Synthesis of Chromone-Pyrimidine Coupled Derivatives
Nikalje et al. (2017) reported the synthesis of novel chromone-pyrimidine coupled derivatives under solvent-free conditions using Triethyl ammonium sulphate as a catalyst. These derivatives were synthesized with excellent yields and short reaction times, highlighting an efficient and eco-friendly method. The heterocyclic compound chromone, coupled with pyrimidine, has been associated with various biological activities, including antifungal, antibacterial, and anticancer properties, underscoring the compound's significance in medicinal chemistry (Nikalje, Tiwari, Seijas Vazquez, & Vázquez-Tato, 2017).
Inhibitors of NF-kappaB and AP-1 Gene Expression
Research by Palanki et al. (2000) into N-[3, 5-bis(trifluoromethyl)phenyl][2-chloro-4-(trifluoromethyl)pyrimidin-5 -yl]carboxamide derivatives revealed their role as inhibitors of transcription mediated by NF-kappaB and AP-1 transcription factors. These findings indicate the compound's potential application in modulating gene expression, offering insights into its therapeutic utility in diseases where NF-kappaB and AP-1 play a critical role (Palanki, Erdman, Gayo-Fung, Shevlin, Sullivan, Goldman, Ransone, Bennett, Manning, & Suto, 2000).
Anticancer and Anti-5-Lipoxygenase Agents
A study on the synthesis of novel pyrazolopyrimidines derivatives by Rahmouni et al. (2016) highlighted their potential as anticancer and anti-5-lipoxygenase agents. The structure-activity relationship (SAR) analysis provided insights into the molecular frameworks conducive to these biological activities, suggesting the compound's utility in developing anticancer and anti-inflammatory drugs (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).
Orientations Futures
The future directions for this compound could involve further exploration of its potential biological activities. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) . Further studies could also focus on optimizing the synthesis process and investigating the compound’s mechanism of action .
Mécanisme D'action
Target of Action
It is known that pyrimidine derivatives often interact with various enzymes and receptors in the body
Mode of Action
The exact mode of action of this compound is currently unknown. Pyrimidine derivatives are known to interact with their targets in various ways, often by binding to an active site and modulating the target’s activity
Biochemical Pathways
The compound likely affects multiple biochemical pathways due to its interaction with various targets. Pyrimidine derivatives are involved in a wide range of biological processes, including DNA synthesis and signal transduction . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Result of Action
The molecular and cellular effects of the compound’s action would depend on its targets and mode of action. For example, if the compound inhibits an enzyme involved in a disease pathway, the result might be a decrease in disease symptoms
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, extreme pH or temperature could denature the compound, reducing its efficacy. Interactions with other molecules could either enhance or inhibit the compound’s action .
Propriétés
IUPAC Name |
N-[2-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]ethyl]-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3O3/c1-10-8-15(18(19,20)21)24-16(23-10)6-7-22-17(26)14-9-12(25)11-4-2-3-5-13(11)27-14/h2-5,8-9H,6-7H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWUUGXQUHWUWSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CCNC(=O)C2=CC(=O)C3=CC=CC=C3O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-methyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-bromophenyl)-3-(2-oxobenzo[d]oxazol-3(2H)-yl)propanamide](/img/structure/B2999862.png)
![N,N-diethyl-N'-[(2-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B2999865.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2999871.png)



![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)

![2-[2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxaspiro[3.4]octan-6-yl]acetic acid](/img/structure/B2999881.png)


![N-(3-methoxybenzyl)-3-(4-methoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2999885.png)